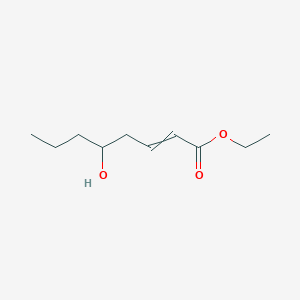

Ethyl 5-hydroxyoct-2-enoate

CAS No.: 6065-34-5

Cat. No.: VC19724768

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6065-34-5 |

|---|---|

| Molecular Formula | C10H18O3 |

| Molecular Weight | 186.25 g/mol |

| IUPAC Name | ethyl 5-hydroxyoct-2-enoate |

| Standard InChI | InChI=1S/C10H18O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h5,8-9,11H,3-4,6-7H2,1-2H3 |

| Standard InChI Key | ARDMGCSKYPKQFS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(CC=CC(=O)OCC)O |

Introduction

Structural Characteristics and Stereochemical Considerations

Ethyl 5-hydroxyoct-2-enoate (C₁₀H₁₈O₃) features a molecular weight of 186.25 g/mol, with the ester group at position 1, a double bond between carbons 2 and 3, and a hydroxyl group at carbon 5. The compound’s stereochemistry—particularly the configuration of the hydroxyl group (R or S)—significantly influences its physicochemical properties and reactivity. For example, Ethyl (5R)-5-hydroxyhex-2-enoate (C₈H₁₄O₃), a shorter-chain analog, demonstrates how enantiomeric purity (e.g., >98% ee) can dictate its utility in asymmetric synthesis.

Key Structural Features:

-

Double Bond Position: The α,β-unsaturated ester (C=C at position 2) introduces conjugation, enhancing reactivity in Michael additions or Diels-Alder reactions.

-

Hydroxyl Group: The secondary alcohol at position 5 enables hydrogen bonding and participation in oxidation or protection-deprotection strategies .

-

Ester Functionality: The ethyl ester group improves solubility in organic solvents and serves as a leaving group in nucleophilic acyl substitutions.

Synthesis and Enantioselective Preparation

The synthesis of Ethyl 5-hydroxyoct-2-enoate can be extrapolated from methods used for analogous compounds. For instance, Ethyl (5R)-5-hydroxyhex-2-enoate is synthesized via a multi-step process involving:

-

Olefination: Wittig or Horner-Wadsworth-Emmons reactions to install the α,β-unsaturated ester.

-

Hydroxylation: Stereoselective oxidation or enzymatic resolution to introduce the hydroxyl group with high enantiomeric excess.

-

Protection-Deprotection: Use of silyl ethers (e.g., tert-butyldimethylsilyl) to temporarily protect the hydroxyl group during subsequent reactions .

Example Synthetic Pathway:

-

Step 1: Reaction of ethyl glyoxylate with a hex-5-enyl Grignard reagent to form the α,β-unsaturated ester backbone.

-

Step 2: Sharpless asymmetric dihydroxylation to introduce the hydroxyl group at position 5 with >90% ee.

-

Step 3: Chromatographic purification (e.g., silica gel, TLC monitoring) to isolate the desired enantiomer .

Applications in Pharmaceutical and Agrochemical Research

Hydroxy esters like Ethyl 5-hydroxyoct-2-enoate serve as intermediates in synthesizing bioactive molecules. For example:

-

Antifungal Agents: Analogous compounds are precursors to azole derivatives targeting fungal cytochrome P450 enzymes.

-

Insect Pheromones: The Z-configuration of the double bond in Ethyl (3R,5Z)-3-hydroxy-5-octenoate mimics natural insect communication chemicals, suggesting potential agrochemical applications.

Table 1: Comparative Properties of Related Hydroxy Esters

Analytical Characterization Techniques

Structural elucidation of Ethyl 5-hydroxyoct-2-enoate relies on advanced spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR confirm the positions of the double bond (δ 5.8–6.3 ppm for vinyl protons) and hydroxyl group (δ 2.1–2.5 ppm for OH proton).

-

Infrared Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 3400 cm⁻¹ (O-H) validate functional groups.

-

Mass Spectrometry: High-resolution MS (HRMS) provides exact mass confirmation (e.g., m/z 186.1256 for [M+H]⁺) .

Reactivity and Mechanistic Insights

The compound’s reactivity is governed by its functional groups:

-

Michael Acceptors: The α,β-unsaturated ester undergoes nucleophilic additions with amines or thiols to form β-substituted derivatives.

-

Oxidation: The hydroxyl group can be oxidized to a ketone using Jones reagent or Swern conditions .

-

Ester Hydrolysis: Basic or acidic hydrolysis yields 5-hydroxyoct-2-enoic acid, a potential building block for polyesters.

Challenges and Future Directions

Current limitations include the scarcity of enantioselective synthetic routes for Ethyl 5-hydroxyoct-2-enoate specifically. Future research could explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume